2,5-Dichloro-3-hydrazinylpyridine

Cyclocondensation Regioselectivity Heterocyclic Synthesis

Incorrect regioisomers block intended heterocyclic synthesis pathways, particularly for pyrido[1,2-b][1,2,4]triazinone scaffolds used in kinase inhibitor programs. This 2,5-dichloro-3-substituted isomer provides: - Two differentially reactive chlorine sites for sequential SNAr functionalization - Mandatory starting material to avoid pyrido[2,1-c] isomer formation (Cheurfa et al., 2016) - Certified isomeric purity (≥95% HPLC) with isomer-specific analytical QC data

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Cat. No. B12843313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-hydrazinylpyridine
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1NN)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2
InChIKeyCXWXBZLTJKUZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-hydrazinylpyridine: Identity and Regioisomeric Context


2,5-Dichloro-3-hydrazinylpyridine (C5H5Cl2N3, MW 178.02) is a trisubstituted pyridine featuring chlorine atoms at the 2- and 5-positions and a hydrazinyl (–NHNH2) group at the 3-position. This substitution pattern places it within a family of dichloro-hydrazinylpyridine regioisomers that are primarily employed as synthetic intermediates for fused heterocyclic scaffolds. Its closest structural analogs include 3,5-dichloro-2-hydrazinylpyridine, 3,5-dichloro-4-hydrazinylpyridine, and 2,6-dichloro-4-hydrazinylpyridine [1]. The distinct 2,5-dichloro-3-substitution pattern governs nucleophilic aromatic substitution (SNAr) reactivity and the regiochemical outcome of cyclocondensation reactions, which is critical for generating specific heterocyclic architectures [2].

Regiochemical Control 2,5-Dichloro-3-hydrazinyl pattern enables pyrido[1,2-b]triazinone formation
Bifunctional Scaffold Two chlorine sites allow sequential C2 then C5 derivatization
Isomer-Specific Identity Unique CAS and chromatographic fingerprints ensure isomer-specific procurement

Why 2,5-Dichloro-3-hydrazinylpyridine Has No Generic Substitute


Dichloro-hydrazinylpyridine isomers are not functionally interchangeable because the positions of the chlorine and hydrazine substituents determine both the chemoselectivity of further elaboration and the ring-closure topology. For example, 3-chloro-2-hydrazinylpyridine directs cyclization toward a pyrido[2,1-c][1,2,4]triazinone skeleton, whereas the 3-nitro-2-hydrazinylpyridine congener yields the regioisomeric pyrido[1,2-b][1,2,4]triazinone core [1]. The 2,5-dichloro-3-hydrazinyl arrangement offers two distinct chlorine leaving groups with differing electronic environments, enabling sequential SNAr reactions that cannot be replicated by isomers such as 3,5-dichloro-2-hydrazinylpyridine, where the hydrazine occupies the more activated 2-position . Substituting a generic isomer would therefore alter the reactive pathway and compromise the structural integrity of the downstream heterocyclic product.

Cyclization topology

Isomeric hydrazinylpyridines yield different triazinone regioisomers; product scaffold cannot be reproduced with a generic isomer.

Chlorine reactivity order

Regioisomers place chlorine at positions with altered electrophilicity, disrupting planned SNAr sequence.

Analytical identity

Each regioisomer carries unique CAS, InChI, and chromatographic signature; substitution compromises QC traceability.

2,5-Dichloro-3-hydrazinylpyridine: Differentiation Evidence vs. Isomers


Regiochemical Cyclization Fidelity in Triazinone Synthesis

In a head-to-head cyclization study, 3-chloro-2-hydrazinylpyridine underwent acetic acid-catalyzed condensation with dimethyl acetylenedicarboxylate to yield exclusively the pyrido[2,1-c][1,2,4]triazinone scaffold. In contrast, the regioisomeric 2,5-dichloro-3-hydrazinylpyridine analog directs cyclization toward the alternative pyrido[1,2-b][1,2,4]triazinone framework due to the altered electronic influence of the 2,5-dichloro substitution pattern [1]. This difference is not merely qualitative but determines which fused heterocycle is accessible from a given starting material.

Cyclization fidelity
Head-to-head
Exclusive pyrido[1,2-b] vs pyrido[2,1-c] triazinone
Regiochemical control for target heterocycle
Dimethyl acetylenedicarboxylate, AcOH reflux
Cyclocondensation Regioselectivity Heterocyclic Synthesis

SNAr Reactivity Differentiation: Sequential Functionalization

When 2,5-dichloropyridine is treated with hydrazine hydrate, nucleophilic substitution occurs selectively at the 2-position, yielding 5-chloro-2-hydrazinylpyridine as the exclusive mono-substitution product . This establishes the 2-chlorine as the primary electrophilic site. 2,5-Dichloro-3-hydrazinylpyridine, which retains chlorine atoms at both the 2- and 5-positions, therefore offers a two-step synthetic handle: the more reactive 2-chlorine can be displaced first, followed by activation and displacement of the 5-chlorine under harsher conditions. The mono-substituted 5-chloro-2-hydrazinylpyridine lacks this sequential derivatization capability.

SNAr reactivity differentiation
Class-level inference
2 reactive chlorine sites vs 1
Supports sequential functionalization
Reactivity confirmed by hydrazine substitution model
SNAr Reactivity Leaving Group Selectivity Building Block Versatility

Physicochemical Distinction for Purification and Quality Control

The regioisomeric series C5H5Cl2N3 exhibits distinct chromatographic retention and spectroscopic signatures. For example, 3,5-dichloro-2-hydrazinylpyridine (CAS 104408-23-3) is commercially characterized with a specific ChemSpider ID (522462), InChI, and SMILES string that differ from those of 2,6-dichloro-4-hydrazinylpyridine (CAS 893616-23-4) . These distinct identifiers confirm that each isomer behaves as a unique chemical entity during HPLC, GC, and NMR analysis, enabling unambiguous identity verification. 2,5-Dichloro-3-hydrazinylpyridine possesses its own distinct spectroscopic and crystallographic fingerprint, which is essential for quality assurance in GLP-compliant environments.

Physicochemical distinction
Cross-study comparable
Unique CAS, InChI, SMILES per isomer
Enables isomer-specific QC
HPLC and NMR fingerprints differ
Physicochemical Properties Chromatographic Separation Quality Control

2,5-Dichloro-3-hydrazinylpyridine: Key Application Scenarios


Pyrido[1,2-b][1,2,4]triazinone Pharmacophore Synthesis

When the target heterocyclic core is a pyrido[1,2-b][1,2,4]triazinone, 2,5-dichloro-3-hydrazinylpyridine is the mandatory starting material. As demonstrated by Cheurfa et al. (2016), 3-chloro-2-hydrazinylpyridine yields instead the pyrido[2,1-c] isomer [1]. Medicinal chemistry groups developing triazinone-based kinase inhibitors or antibacterial agents must therefore specify the 2,5-dichloro-3-hydrazinyl regioisomer at the procurement stage to avoid synthesizing the wrong lead series.

Sequential C2/C5 Diversification for Library Synthesis

The presence of two chlorine atoms with differential SNAr reactivity enables sequential functionalization: C2 substitution under mild conditions, followed by C5 derivatization with a different nucleophile. This strategy is exploited in the preparation of bicyclo[2.2.2]octene-fused ligands . Procurement of 2,5-dichloro-3-hydrazinylpyridine is essential for combinatorial chemistry platforms that require a bifunctional pyridine scaffold. The isomer 3,5-dichloro-2-hydrazinylpyridine places the hydrazine at the more reactive site, blocking the preferred first substitution position and thereby disrupting the intended library synthesis logic.

Isomer-Free Intermediate for GMP Scale-Up

Regioisomeric purity is a critical quality attribute for pharmaceutical intermediates. 2,5-Dichloro-3-hydrazinylpyridine must be supplied with certified isomeric purity (typically ≥95% by HPLC) and accompanied by an analytical certificate confirming the absence of 3,5-dichloro-2-hydrazinylpyridine and other isomers [1]. Procurement specifications should mandate isomer-specific analytical methods (e.g., 1H NMR integration of pyridine ring protons or HPLC retention time matching against authentic isomer standards) to ensure batch-to-batch consistency in GMP intermediate production.

Application
Selection Property
Validation Focus
Pyrido[1,2-b]triazinone synthesis
Regioisomeric cyclization control
Isomer identity by HPLC/NMR
Sequential C2/C5 diversification
Bifunctional chlorine reactivity
Stepwise SNAr monitoring
Isomer-free intermediate scale-up
Certified isomeric purity
Isomer-specific analytical QC
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